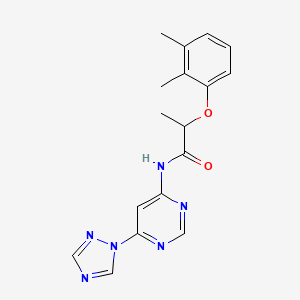![molecular formula C16H15N9OS B2510782 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide CAS No. 2034282-35-2](/img/structure/B2510782.png)
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains several heterocyclic moieties such as pyrazole, pyrimidine, thiazole, triazole, and azetidine . These structures are often found in various biologically active compounds. For instance, pyrazoles are known for their diverse pharmacological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Molecular Structure Analysis
The compound has a complex structure with multiple rings including pyrazole, pyrimidine, thiazole, triazole, and azetidine. These structures are often found in various biologically active compounds .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) focused on the synthesis of a series of pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents. These derivatives, including structures similar to the one , were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. The research highlighted the significance of structure-activity relationships in designing compounds with desired biological activities Rahmouni et al., 2016.
Heterocyclic Compound Synthesis
The work by Petrie et al. (1985) involved the preparation and testing of several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides for their biological activities. This research is an example of the broader context in which pyrazolopyrimidine derivatives are synthesized and evaluated, contributing to the understanding of their potential applications in medicinal chemistry Petrie et al., 1985.
Biochemical Impacts and Insecticidal Potential
Soliman et al. (2020) explored the synthesis of new bioactive sulfonamide thiazole derivatives, aiming to develop potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study underscores the utility of incorporating thiazole and pyrazolo[3,4-d]pyrimidine structures in compounds designed for agricultural applications, demonstrating their toxic effects and potential as insecticides Soliman et al., 2020.
Development of Tricyclic Heteroaromatic Systems
Golec et al. (1992) investigated the synthesis of [1,2,4]Triazolo[3′,4′:3,2]pyrazolo[3,4-d]pyrimidines, among other tricyclic heteroaromatic systems containing a bridgehead nitrogen atom. Their research contributes to the field of heterocyclic chemistry by providing methodologies for constructing complex heteroaromatic systems, which are of interest in the development of pharmacologically active compounds Golec et al., 1992.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to undergo electrophilic substitution at specific atoms in their structures . This could potentially lead to interactions with the compound’s targets, resulting in changes to their function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could potentially alter the metabolism of certain substrates . Without knowing the specific targets, it’s difficult to predict the exact pathways that would be affected .
Pharmacokinetics
These properties would greatly influence the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the lack of specific information about these aspects, it’s challenging to predict the exact effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets .
properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N9OS/c26-15(17-5-12-8-27-16-20-10-22-25(12)16)11-6-23(7-11)13-4-14(19-9-18-13)24-3-1-2-21-24/h1-4,8-11H,5-7H2,(H,17,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSUQQCFZRPGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CSC5=NC=NN45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N9OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)

![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)




![4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510711.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2510713.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2510714.png)



![N-[2-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2510722.png)